molecular formula C15H12F2N2O2 B6897226 7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one

7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one

Cat. No.: B6897226
M. Wt: 290.26 g/mol
InChI Key: BLGVOTIFHHCLJL-UHFFFAOYSA-N
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Description

7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone core structure substituted with a 2,4-difluorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one typically involves the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of appropriate precursors such as 2-aminophenol and carbonyl compounds under acidic or basic conditions.

    Introduction of the 2,4-Difluorophenylmethylamino Group: The 2,4-difluorophenylmethylamino group can be introduced via nucleophilic substitution reactions. This involves the reaction of the benzoxazinone core with 2,4-difluorobenzylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as hydroxylated or carboxylated products.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Inhibition or Activation of Pathways: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,4-dichlorophenyl)methylamino]-4H-1,4-benzoxazin-3-one
  • 7-[(2,4-dimethylphenyl)methylamino]-4H-1,4-benzoxazin-3-one
  • 7-[(2,4-difluorophenyl)amino]-4H-1,4-benzoxazin-3-one

Uniqueness

7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one is unique due to the presence of the 2,4-difluorophenylmethylamino group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-[(2,4-difluorophenyl)methylamino]-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-10-2-1-9(12(17)5-10)7-18-11-3-4-13-14(6-11)21-8-15(20)19-13/h1-6,18H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVOTIFHHCLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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